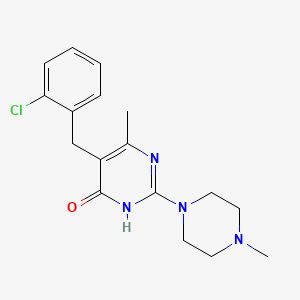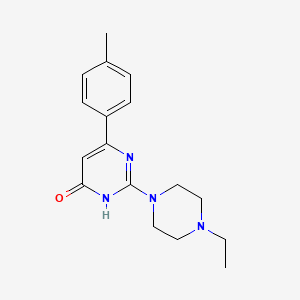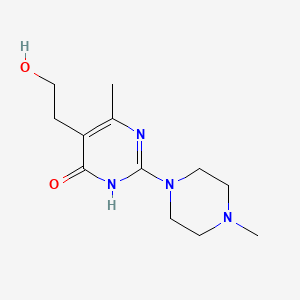
5-(2-chlorobenzyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone
Overview
Description
5-(2-chlorobenzyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of pyrimidinones and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mechanism of Action
The mechanism of action of 5-(2-chlorobenzyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone involves the inhibition of certain enzymes and proteins that are involved in the progression of diseases. This compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the development of cancer. It has also been shown to inhibit the activity of certain enzymes that are involved in the replication of viruses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-chlorobenzyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone have been studied extensively. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of viruses, and modulate the immune response. It has also been shown to have anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2-chlorobenzyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone in lab experiments include its high potency, selectivity, and specificity. This compound has been shown to have a low toxicity profile, which makes it a potential candidate for drug development. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and the need for further optimization of its pharmacokinetic properties.
Future Directions
The future directions for research on 5-(2-chlorobenzyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone are vast and encompass various fields of study. Some of the potential future directions include:
1. Development of novel drug delivery systems to optimize the pharmacokinetic properties of this compound.
2. Investigation of the potential use of this compound in the treatment of autoimmune diseases.
3. Exploration of the potential use of this compound as a therapeutic agent in the treatment of neurodegenerative diseases.
4. Investigation of the potential use of this compound in combination with other drugs to enhance its therapeutic efficacy.
5. Development of new synthetic routes to improve the yield and purity of this compound.
Conclusion:
In conclusion, 5-(2-chlorobenzyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone is a promising chemical compound that has shown potential therapeutic applications in various fields of study. Its mechanism of action, biochemical and physiological effects, and future directions in research have been extensively studied, and further research is needed to fully understand its potential therapeutic applications.
Scientific Research Applications
The scientific research application of 5-(2-chlorobenzyl)-6-methyl-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone is vast and encompasses various fields of study. This compound has been studied for its potential therapeutic applications in the treatment of cancer, infectious diseases, and neurological disorders.
properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c1-12-14(11-13-5-3-4-6-15(13)18)16(23)20-17(19-12)22-9-7-21(2)8-10-22/h3-6H,7-11H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGRYMKISDKJGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-butyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3730773.png)
![2-[(4-chlorophenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B3730775.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3730786.png)


![2-[4-(4-fluorophenyl)-1-piperazinyl]-6-(4-methylphenyl)-4(3H)-pyrimidinone](/img/structure/B3730800.png)
![N-(3,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B3730816.png)
![ethyl 2-oxo-4-(3-pyridinyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B3730818.png)
![2-[(3,5-dimethyl-1-piperidinyl)methyl]-4(1H)-quinazolinone](/img/structure/B3730826.png)
![6-(4-fluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B3730840.png)
![2-(4-ethyl-1-piperazinyl)-6-{[(4-methylphenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B3730845.png)
![2-(4-ethyl-1-piperazinyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B3730849.png)

![2-(4-methyl-1-piperazinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B3730866.png)